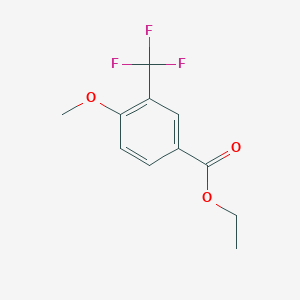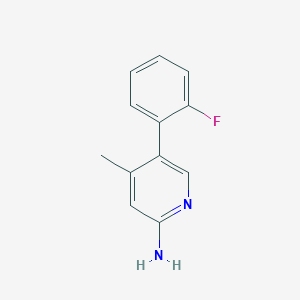
6-(3-Fluorophenyl)pyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3-Fluorophenyl)pyridin-2-amine is a chemical compound characterized by a pyridine ring substituted with a fluorophenyl group at the 3-position and an amine group at the 2-position
Synthetic Routes and Reaction Conditions:
Bromination and Amination: One common synthetic route involves the bromination of 3-fluorophenylpyridine followed by amination. The bromination step typically uses bromine in the presence of a catalyst, while the amination step involves the use of ammonia or an amine source under elevated temperatures and pressures.
Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of 3-fluorophenylpyridine is coupled with an amine using a palladium catalyst.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production often employs continuous flow reactors to ensure consistent quality and yield. The choice of reagents and catalysts is optimized for cost-effectiveness and environmental safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxidized derivatives, such as nitro compounds or hydroxylated derivatives.
Reduction: Reduction reactions can convert the amine group to an amine derivative, such as an alkyl or aryl amine.
Substitution: Substitution reactions at the pyridine ring can introduce different functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Nitro derivatives, hydroxylated pyridines.
Reduction Products: Alkyl or aryl amines.
Substitution Products: Halogenated, alkylated, or acylated derivatives.
科学研究应用
Chemistry: 6-(3-Fluorophenyl)pyridin-2-amine is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: It serves as a precursor for the synthesis of various therapeutic agents, including kinase inhibitors and other drugs targeting specific diseases. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 6-(3-Fluorophenyl)pyridin-2-amine exerts its effects depends on its specific application. For example, in kinase inhibition, the compound may bind to the ATP-binding site of the kinase, preventing its activity. The molecular targets and pathways involved vary based on the biological context and the specific derivatives formed.
相似化合物的比较
3-Chloro-6-(3-fluorophenyl)pyridazine: A related compound with a chlorine substituent instead of an amine group.
6-(3-Fluorophenyl)pyridine-2-carboxylic acid: A carboxylic acid derivative of the same core structure.
Uniqueness:
Fluorophenyl Group: The presence of the fluorophenyl group imparts unique electronic and steric properties, influencing the reactivity and biological activity of the compound.
Amine Group: The amine group enhances the compound's ability to participate in hydrogen bonding and other interactions, making it suitable for various applications.
属性
IUPAC Name |
6-(3-fluorophenyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2/c12-9-4-1-3-8(7-9)10-5-2-6-11(13)14-10/h1-7H,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWWPXAXYBCKIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(Z)-N'-hydroxycarbamimidoyl]formamide](/img/structure/B7837707.png)


![[2-(3,4-Dimethoxyphenyl)-1-ethoxyethylidene]azanium;chloride](/img/structure/B7837725.png)










